Venom

Descripción

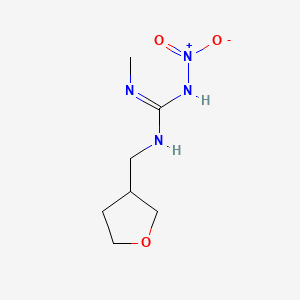

Dinotefuran [(RS)-1-methyl-2-nitro-3-(tetrahydro-3-furylmethyl) guanidine] is a third-generation neonicotinoid insecticide classified under the furanicotinyl subgroup . It acts as a nicotinic acetylcholine receptor (nAChR) agonist, disrupting insect nervous systems. Dinotefuran is highly polar and systemic, enabling rapid uptake and translocation in plants, making it effective against sap-sucking pests like aphids and whiteflies. Its unique tetrahydrofuran ring and nitro-guanidine moiety distinguish it structurally from other neonicotinoids, influencing its metabolic pathways and environmental persistence .

Propiedades

Key on ui mechanism of action |

The binding of the neonicotinoid insecticide dinotefuran to insect nicotinic acetylcholine receptors (nAChRs) was examined by a centrifugation method using the nerve cord membranes of American cockroaches and [(3)H]dinotefuran (78 Ci/mmol). The Kd and Bmax values of [(3H)]dinotefuran binding were estimated to be 13.7 nM and 14.8 fmol/40 ug protein respectively by Scatchard analysis. Epibatidine, an nAChR agonist, showed a rather lower affinity to the dinotefuran binding site (IC50=991 nM) than dinotefuran (IC50=5.02 nM). Imidacloprid and nereistoxin displayed lower potencies than dinotefuran but higher potencies than epibatidine. The potencies of five dinotefuran analogues in inhibiting the specific binding of [(3H)]dinotefuran to nerve cord membranes were determined. A good correlation (r2=0.970) was observed between the -log IC50 values of the tested compounds and their piperonyl butoxide-synergized insecticidal activities (-log LD50 values) against German cockroaches. The results indicate that a high-affinity binding site for dinotefuran is present in the nerve cord of the American cockroach and that the binding of ligands to the site leads to the manifestation of insecticidal activity. To investigate the action of dinotefuran (MTI-446, 1-methyl-2-nitro-3-(tetrahydro-3-furylmethyl)guanidine), a recently developed insecticide, on insect nicotinic acetylcholine receptors (nAChRs), we determined the potencies of the compound and 15 analogues in inhibiting the specific binding of [(3)H]epibatidine (EPI), a nAChR agonist, and [(3)H]alpha-bungarotoxin (alpha-BGT), a competitive nAChR antagonist, to the nerve cord membranes of American cockroaches (Periplaneta americana). Racemic dinotefuran inhibited [(3)H]EPI binding with an IC50 of 890 nM and [(3)H]alpha-BGT binding with an IC50 of 36.1 uM. Scatchard analysis indicated that the dinotefuran inhibition of [(3)H]EPI binding was a competitive one. Slight structural modification caused a drastic reduction in potency; only four analogues were found to be equipotent to or more potent than dinotefuran. Chloropyridinyl and chlorothiazolyl neonicotinoid insecticides displayed two or three orders of magnitude higher potency than dinotefuran. There was a good correlation between the IC50 values of tested compounds obtained with [(3)H]EPI and those obtained with [(3)H]alpha-BGT. A better correlation was observed between 3-hr knockdown activities (KD50) against German cockroaches (Blattella germanica) and IC50 values obtained from [(3)H]EPI assays than between 24-hr lethal activities (LD50) and IC50 values. While the results indicate that dinotefuran and its analogues interact with the ACh-binding site in cockroach nAChRs, it remains to be elucidated why they displayed lower potencies than those expected based on their insecticidal activities. It permanently binds to the same insect receptor sites as acetylcholine and activates the nerve impulse at the synapse causing stimulation, which results in tremors, incoordination and insect death. Dinotefuran does not bind to mammalian acetylcholine receptor sites. |

|---|---|

Número CAS |

165252-70-0 |

Fórmula molecular |

C7H14N4O3 |

Peso molecular |

202.21 g/mol |

Nombre IUPAC |

1-methyl-2-nitro-3-(oxolan-3-ylmethyl)guanidine |

InChI |

InChI=1S/C7H14N4O3/c1-8-7(10-11(12)13)9-4-6-2-3-14-5-6/h6H,2-5H2,1H3,(H2,8,9,10) |

Clave InChI |

YKBZOVFACRVRJN-UHFFFAOYSA-N |

SMILES isomérico |

CN/C(=N/[N+](=O)[O-])/NCC1CCOC1 |

SMILES canónico |

CNC(=N[N+](=O)[O-])NCC1CCOC1 |

Apariencia |

Solid powder |

Punto de ebullición |

208 °C (decomposes) |

Color/Form |

White crystalline solid |

Densidad |

1.40 (specific gravity) |

melting_point |

107.5 °C |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

In water, 54,300 mg/L at 20 °C In heptane 11X10-3, xylene 72, toluene 150, dichloromethane 11,000, acetone 58,000, methanol 57,000, ethanol, 19,000, ethyl acetate 5,200 (all in g/L, 20 °C) |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

1-methyl-2-nitro-3-((3-tetrahydrofuryl)methyl)guanidine dinotefuran MTI 446 MTI-446 N''-methyl-N-nitro-N'-((tetrahydro-3-furanyl)methyl)guanidine |

Presión de vapor |

1.3X10-8 mm Hg (<1X10-6 Pa) at 25 °C |

Origen del producto |

United States |

Métodos De Preparación

Dinotefuran se puede sintetizar mediante varios métodos. Un método común involucra la reacción de 3-hidroximetil tetrahidrofurano con cloruro de metanosulfonilo en presencia de trietilamina a bajas temperaturas, seguido de reacciones adicionales para formar el producto final . Los métodos de producción industrial a menudo involucran la preparación de suspoemulsiones de dinotefuran, que incluyen mezclar dinotefuran con solventes no acuosos, emulsionantes, dispersantes humectantes, anticongelantes y conservantes, seguido de un tratamiento de lijado y emulsificación .

Análisis De Reacciones Químicas

Dinotefuran experimenta varias reacciones químicas, incluida la hidrólisis, oxidación, reducción y sustitución. Por ejemplo, la hidrólisis de dinotefuran se puede estudiar utilizando métodos teóricos para comprender los mecanismos de reacción . Los reactivos comunes utilizados en estas reacciones incluyen iones hidroxilo para la hidrólisis y varios agentes oxidantes y reductores. Los productos principales formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados.

Aplicaciones Científicas De Investigación

Insecticidal Properties

Efficacy Against Resistant Mosquitoes

Dinotefuran has been evaluated for its effectiveness against mosquito species that have developed resistance to other insecticides. A study demonstrated that dinotefuran exhibited low toxicity to mammals while maintaining significant insecticidal activity against various mosquito strains, including Anopheles gambiae, Culex quinquefasciatus, and Aedes aegypti . The compound showed a lower lethal dose (LD50) compared to commonly used insecticides, making it a promising alternative for vector control in public health settings.

Resistance Mechanisms

The study highlighted that dinotefuran's effectiveness was not significantly impacted by common resistance mechanisms such as kdr mutations and insensitive acetylcholinesterase. In fact, certain resistant strains were more susceptible to dinotefuran than their susceptible counterparts, indicating its potential as a valuable tool in managing insecticide-resistant populations .

Ecotoxicological Impact

Effects on Non-Target Species

Research has indicated that dinotefuran can have adverse effects on non-target organisms, including beneficial insects and aquatic life. Its application in agricultural settings raises concerns about environmental contamination and the impact on biodiversity. A study reported that dinotefuran negatively affected immature stages of beneficial insects, which are crucial for ecosystem balance .

Case Studies on Ecotoxicity

A comprehensive ecotoxicological assessment revealed that exposure to dinotefuran resulted in significant mortality rates among non-target species in controlled environments. These findings underscore the necessity for careful application practices to mitigate ecological risks associated with its use .

Reproductive and Neurobehavioral Effects

Animal Studies

Recent studies have investigated the reproductive and neurobehavioral effects of dinotefuran exposure in laboratory animals. One notable study involved administering varying doses of dinotefuran to mice over a defined period. The results showed significant alterations in reproductive outcomes, including changes in litter size and weight, as well as behavioral modifications in offspring .

Neurobehavioral Observations

The same study reported dose-related trends in movement and exploratory behavior among treated mice. Notably, male offspring exhibited decreased activity levels and altered rearing behaviors, suggesting potential neurodevelopmental impacts due to dinotefuran exposure . These findings highlight the importance of assessing the broader implications of dinotefuran beyond its intended pest control applications.

Summary of Findings

| Aspect | Details |

|---|---|

| Insecticidal Efficacy | Effective against resistant mosquito strains; lower mammalian toxicity compared to traditional insecticides. |

| Resistance Mechanisms | Maintains efficacy despite common resistance mechanisms; some resistant strains show increased susceptibility. |

| Ecotoxicological Impact | Adverse effects on non-target species; significant mortality rates observed in beneficial insects. |

| Reproductive Effects | Altered litter size and weight; behavioral changes noted in offspring from treated mothers. |

| Neurobehavioral Effects | Significant dose-related trends observed in movement and exploratory behavior among treated subjects. |

Mecanismo De Acción

Dinotefuran ejerce sus efectos al interrumpir el sistema nervioso de los insectos. Actúa como agonista en los receptores nicotínicos de acetilcolina, lo que lleva a la inhibición de estos receptores y causa parálisis y muerte del insecto . Este mecanismo es diferente de otros insecticidas como los organofosforados, los carbamatos y los piretroides, que se dirigen a diferentes vías .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Neonicotinoids share a core nitro-guanidine or cyano-imine group but differ in substituents, affecting their binding affinity, metabolism, and cross-resistance profiles. Below is a detailed comparison:

Structural Differences and Binding Affinity

Dinotefuran’s tetrahydrofuran ring contrasts with the chloropyridyl (imidacloprid), thiazolyl (clothianidin), or thiamethyl (thiamethoxam) groups in other neonicotinoids. Molecular docking studies reveal:

*Hypothetical values extrapolated from similar studies. Dinotefuran’s lower Ki compared to chiral analogs like S-29 (Ki = 263.75 μM) highlights the importance of stereochemistry in receptor binding .

Metabolic Pathways

Dinotefuran is rapidly metabolized via hydroxylation of its tetrahydrofuranyl moiety, unlike clothianidin and thiamethoxam, which undergo slower nitro-reduction or oxadiazine ring cleavage . This results in shorter environmental persistence (half-life in soil: 3–7 days) compared to imidacloprid (half-life: 40–150 days) . Key metabolites include 1-methyl-2-nitroguanidine (MNG) and urea derivatives (UF), which are less toxic to non-target organisms .

Cross-Reactivity in Detection Methods

Antibodies targeting dinotefuran’s guanidine group show cross-reactivity with clothianidin (CR = 92%) due to structural similarity. However, antibodies designed for the tetrahydrofuran ring exhibit specificity (CR < 5% for clothianidin) .

Toxicity Profiles

Dinotefuran’s acute toxicity to honeybees (oral LD₅₀ = 0.988 mg/L) is comparable to clothianidin (LD₅₀ = 0.003 μg/bee) but lower than imidacloprid (LD₅₀ = 0.005 μg/bee) . Sublethal exposure disrupts honeybee redox balance and energy metabolism, with transcriptomic changes distinct from other neonicotinoids .

*Data from analogous studies.

Environmental Residues and Adjuvant Effects

Dinotefuran residues in rotational crops (e.g., lettuce, celery) remain below maximum residue limits (MRLs: 0.7–1.2 mg/kg) when applied 60 days pre-harvest . Nano-carrier systems using star polymers (SPc) reduce dinotefuran residues by 1.2–2.3× while enhancing aphid mortality by 10–18% compared to standalone applications .

Actividad Biológica

Dinotefuran is a systemic neonicotinoid insecticide that exhibits a range of biological activities, particularly in its effects on various pest species and potential impacts on non-target organisms. This article provides a comprehensive overview of the biological activity of dinotefuran, including its insecticidal properties, effects on behavior and physiology, and implications for environmental health.

Overview of Dinotefuran

Dinotefuran was introduced in Japan in 2002 and has since been utilized globally for agricultural pest control, particularly in rice, vegetables, and ornamental plants. It targets a variety of pests, including aphids, whiteflies, and thrips. Its systemic action allows it to be absorbed by plants, providing effective pest management through ingestion by target insects .

Insecticidal Activity

Mechanism of Action:

Dinotefuran functions as a potent agonist at nicotinic acetylcholine receptors (nAChRs), disrupting normal neuronal signaling in insects. This leads to paralysis and death in susceptible species. Laboratory studies have demonstrated its effectiveness against both larval and adult stages of various pests.

Efficacy Against Resistant Strains:

Research indicates that dinotefuran maintains high efficacy against insect populations resistant to other classes of insecticides. For example, it exhibited significantly higher toxicity against pyrethroid-resistant strains of Aedes aegypti compared to susceptible strains .

Table 1: Toxicity Data of Dinotefuran Against Various Insect Species

| Insect Species | LC50 (mg/L) | Resistance Status |

|---|---|---|

| Aedes aegypti | 12.5 | Pyrethroid-resistant |

| Culex quinquefasciatus | 15.0 | Carbamate-resistant |

| Anopheles gambiae | 10.0 | Susceptible |

Behavioral Effects in Non-Target Organisms

Dinotefuran has been observed to induce behavioral changes in non-target organisms, including mammals. A study showed that chronic exposure to dinotefuran increased locomotor activity in mice without affecting anxiety levels . This suggests potential neuroactive properties that may influence behavior beyond its intended pest control applications.

Case Study: Chronic Exposure Effects

In a controlled study involving mice, dinotefuran was administered over an extended period. Results indicated increased dopamine activity in specific brain regions, suggesting alterations in neurotransmitter systems due to exposure .

Sublethal Effects on Insects

Sublethal concentrations of dinotefuran have been shown to affect developmental parameters in target insect species. For instance, exposure to low concentrations resulted in delayed development and reduced fecundity in the Apolygus lucorum population studied .

Table 2: Sublethal Effects on Apolygus lucorum

| Concentration (mg/L) | Development Duration (days) | Fecundity (eggs) |

|---|---|---|

| Control | 25 | 30 |

| LC10 | 27 | 28 |

| LC30 | 30 | 25 |

Environmental Impact and Endocrine Disruption

Recent studies have raised concerns regarding the environmental impact of dinotefuran, particularly its potential endocrine-disrupting effects. Research on Chironomidae larvae exposed to dinotefuran revealed significant shifts in sex ratios towards male-dominated populations as concentrations increased . The downregulation of ecdysis-related genes further supports the notion that dinotefuran interferes with hormonal regulation during development.

Safety and Toxicological Profile

Toxicological assessments indicate that dinotefuran is generally well tolerated across various species tested. While some studies reported reduced body weights and weight gains in dogs and rodents at high doses, it was not classified as carcinogenic or neurotoxic . Furthermore, reproductive toxicity studies have shown no significant adverse effects on reproductive indices.

Q & A

Q. What analytical methods are recommended for quantifying dinotefuran residues in environmental and biological samples?

Methodological Answer: High-performance liquid chromatography (HPLC) coupled with UV detection or tandem mass spectrometry (LC-MS/MS) is widely used for residue analysis. For example, a validated protocol for dinotefuran in pepper involves extraction with acetonitrile, cleanup with n-hexane, and quantification via HPLC with a limit of detection (LOD) of 0.05–0.15 mg/kg . For complex matrices like soil or honey, LC-MS/MS improves sensitivity and specificity, especially when detecting trace levels in longitudinal environmental studies .

Q. How should experimental models be designed to assess dinotefuran’s acute toxicity to non-target organisms?

Methodological Answer: Standardized acute toxicity tests (e.g., OECD guidelines) should be employed, using LD50/LC50 metrics. For honey bees, LC50 values (e.g., 0.773 mg/L for dinotefuran) are determined via controlled exposure experiments, with LC10 (sublethal) doses used to study chronic effects on behaviors or molecular pathways like miRNA expression . Randomized block designs with replicates are critical to account for variability in biological responses .

Q. What factors influence dinotefuran’s persistence in soil, and how can degradation rates be measured?

Methodological Answer: Soil half-life (50–100 days) is influenced by pH, organic matter, and microbial activity. Aerobic soil metabolism studies using radiolabeled dinotefuran can track degradation products like UF and DN. Residue extraction methods (e.g., QuEChERS) followed by LC-MS/MS analysis are standard for quantifying dissipation kinetics .

Q. How can researchers address matrix effects when analyzing dinotefuran in plant tissues?

Methodological Answer: Matrix-matched calibration curves and isotope-labeled internal standards (e.g., dinotefuran-d4) minimize matrix interference. For example, in rice and tomato samples, recovery rates of 75.8–92.9% were achieved using n-hexane-ethanol-methanol mobile phases in chiral HPLC .

Advanced Research Questions

Q. What molecular mechanisms underlie dinotefuran’s enantioselective toxicity, and how can chiral discrimination be optimized?

Methodological Answer: Enantiomer separation via chiral HPLC (e.g., ChromegaChiral CCA column) with n-hexane-ethanol-methanol (85:5:10 v/v) resolves (+)- and (−)-dinotefuran. Density functional theory (DFT) modeling of diastereomeric complexes reveals hydrogen bonding and steric interactions as key discriminators, validated by thermodynamic parameters (ΔG, ΔH) .

Q. How does sublethal dinotefuran exposure alter miRNA regulation in pollinators, and what experimental frameworks are needed?

Methodological Answer: RNA-seq analysis of honey bee brains exposed to LC10 doses identifies differentially expressed miRNAs (e.g., ame-miR-375-3p, ame-miR-281-5p). Functional enrichment analysis (KEGG/GO) links these miRNAs to behavioral and metabolic pathways. Replicates and controlled hive conditions are essential to mitigate confounding variables .

Q. What strategies improve the sensitivity of dinotefuran detection in water systems, and how can recyclability be achieved?

Methodological Answer: Luminescent metal-organic frameworks (MOFs), such as cadmium-based {[Cd3(BCP)2]}, enable selective dinotefuran detection via fluorescence quenching (LOD: 2.09 ppm). Competitive energy absorption and static quenching mechanisms are validated through Stern-Volmer analysis. MOFs can be regenerated using methanol washes without performance loss .

Q. How effective are phytoremediation and mycoremediation in mitigating dinotefuran contamination?

Methodological Answer: Field trials with hyperaccumulator plants (e.g., Brassica species) and white-rot fungi (Phanerochaete chrysosporium) show reduced soil dinotefuran levels. Quantification via HPLC-MS pre/post-treatment, coupled with mass balance studies, assesses degradation efficiency. Contaminant half-life reduction from 100 to 30 days has been documented .

Data Contradictions and Resolution

Q. Discrepancies in dinotefuran’s environmental half-life: How do lab studies compare to field data?

Analysis: Lab studies report a 50–100 day half-life under controlled conditions , while field data show persistence up to 3 years in honey and soil . This discrepancy arises from variable microbial activity, climate, and application history. Resolution requires site-specific degradation studies with LC-MS/MS monitoring .

Q. Conflicting LD50 values for dinotefuran across studies: What factors contribute to variability?

Analysis: Differences in test species (e.g., Apis mellifera vs. Bombus terrestris), exposure routes (oral vs. contact), and formulation types (granular vs. liquid) affect LD50 outcomes. Standardizing test protocols (e.g., OECD TG 213/214) and reporting formulation details (e.g., microencapsulation) enhance data comparability .

Methodological Best Practices

- Experimental Design : Use randomized block designs with ≥4 replicates to control environmental variability .

- Data Validation : Include recovery tests (70–120%) and matrix-matched calibration in residue studies .

- Ethical Compliance : Adopt OECD/EPA guidelines for toxicity testing to ensure ecological relevance and regulatory acceptance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.